molecular formula C10H9ClN4NaO6P B12065602 6-Chloropurine riboside-3',5'-cyclic monophosphate sodium salt

6-Chloropurine riboside-3',5'-cyclic monophosphate sodium salt

Cat. No.: B12065602
M. Wt: 370.62 g/mol
InChI Key: NFGUUVNHKPUPKS-UHFFFAOYSA-M
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Description

6-Chloropurine riboside-3’,5’-cyclic monophosphate sodium salt is a cyclic nucleotide analogue of the natural signal molecule cyclic AMP. In this compound, the amino group in position 6 of the heterocyclic nucleobase is replaced by a chlorine atom . This modification enhances its membrane permeability and stability against phosphodiesterases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloropurine riboside-3’,5’-cyclic monophosphate sodium salt involves the chlorination of purine riboside followed by cyclization to form the cyclic monophosphate. The reaction conditions typically include the use of chlorinating agents and specific solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then crystallized or lyophilized to obtain the sodium salt form .

Mechanism of Action

Properties

Molecular Formula

C10H9ClN4NaO6P

Molecular Weight

370.62 g/mol

IUPAC Name

sodium;6-(6-chloropurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C10H10ClN4O6P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(20-10)1-19-22(17,18)21-7;/h2-4,6-7,10,16H,1H2,(H,17,18);/q;+1/p-1

InChI Key

NFGUUVNHKPUPKS-UHFFFAOYSA-M

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CN=C4Cl)O)OP(=O)(O1)[O-].[Na+]

Origin of Product

United States

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